(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one (5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17928756
InChI: InChI=1S/C19H10Br2F3N3O2S/c1-27-14-11(6-9(20)7-12(14)21)13(17(27)29)15-16(28)26-18(30-15)25-10-4-2-3-8(5-10)19(22,23)24/h2-7H,1H3,(H,25,26,28)/b15-13-
SMILES:
Molecular Formula: C19H10Br2F3N3O2S
Molecular Weight: 561.2 g/mol

(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC17928756

Molecular Formula: C19H10Br2F3N3O2S

Molecular Weight: 561.2 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one -

Specification

Molecular Formula C19H10Br2F3N3O2S
Molecular Weight 561.2 g/mol
IUPAC Name (5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H10Br2F3N3O2S/c1-27-14-11(6-9(20)7-12(14)21)13(17(27)29)15-16(28)26-18(30-15)25-10-4-2-3-8(5-10)19(22,23)24/h2-7H,1H3,(H,25,26,28)/b15-13-
Standard InChI Key GEKVCJDRFSAUNK-SQFISAMPSA-N
Isomeric SMILES CN1C2=C(C=C(C=C2Br)Br)/C(=C/3\C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)/C1=O
Canonical SMILES CN1C2=C(C=C(C=C2Br)Br)C(=C3C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)C1=O

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, (5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one, reflects its intricate architecture. Key structural features include:

  • A 1-methyl-2-oxoindole moiety substituted with bromine atoms at positions 5 and 7.

  • A thiazol-4-one ring fused to the indole via a conjugated enone system.

  • A 3-(trifluoromethyl)anilino group at position 2 of the thiazole ring.

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₀Br₂F₃N₃O₂S
Molecular Weight561.2 g/mol
IUPAC Name(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Canonical SMILESCN1C2=C(C=C(C=C2Br)Br)C(=C3C(=O)NC(=NC4=CC=CC(=C4)C(F)(F)F)S3)C1=O
Topological Polar Surface Area97.6 Ų (calculated)

The Z-configuration of the exocyclic double bond (C5=C3) is critical for maintaining planarity and conjugation across the indole-thiazole system, as evidenced by its isomeric SMILES string. The trifluoromethyl group introduces strong electron-withdrawing effects, potentially enhancing binding affinity in biological targets .

Synthesis and Reaction Pathways

Synthesis of this compound involves multi-step protocols to assemble the indole-thiazole hybrid scaffold. Drawing from analogous methodologies in indole-thiazole chemistry , a plausible route includes:

  • Indole Core Functionalization:

    • Bromination of 1-methyl-2-oxoindole at positions 5 and 7 using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    • Introduction of the α-chlorouracil group at position 3 via Friedel-Crafts acylation .

  • Thiazole Ring Formation:

    • Condensation of the brominated indole intermediate with thiourea derivatives in methanol under basic conditions to form the thiazole ring .

    • Subsequent substitution with 3-(trifluoromethyl)aniline via nucleophilic aromatic substitution.

Table 2: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Source
BrominationNBS, DMF, 0°C → rt, 12 h65–78
Thiazole CyclizationThiourea, K₂CO₃, MeOH, reflux, 8 h49–71
Anilino Substitution3-(Trifluoromethyl)aniline, Et₃N, DCM, 24 h55–68

While explicit yield data for this compound are unavailable, the above conditions reflect optimized protocols for structurally related systems .

Structural and Electronic Characterization

The compound’s electronic properties are influenced by its substituents:

  • Bromine Atoms: Increase molecular weight and hydrophobicity, potentially improving membrane permeability .

  • Trifluoromethyl Group: Enhances metabolic stability and electrostatic interactions with target proteins .

  • Conjugated System: Facilitates π-π stacking and charge transfer, relevant for optoelectronic applications.

Spectroscopic Insights (Based on Analogues ):

  • ¹H NMR:

    • Indole NH proton: δ 11.6–12.0 ppm (absent here due to N-methylation).

    • Thiazole H5 singlet: δ 6.2–6.5 ppm (integration confirms Z-configuration).

  • ¹³C NMR:

    • Thiazole C4 carbonyl: δ 167–170 ppm.

    • Indole C2 carbonyl: δ 158–160 ppm.

Biological Activity and Mechanistic Hypotheses

Although direct antimicrobial data for this compound are lacking, structurally similar 4-(indol-3-yl)thiazole-2-amines exhibit potent activity against Gram-positive bacteria (MIC: 0.06–1.88 mg/mL) . Key structure-activity relationships (SARs) suggest:

  • Bromine Substitution: Enhances antibacterial potency by increasing lipophilicity and target binding .

  • Trifluoromethyl Anilino Group: May inhibit bacterial enzymes like MurB or fungal CYP51, as seen in docking studies .

Table 3: Activity Trends in Related Compounds

Substituent (Indole/Thiazole)MIC (mg/mL)Target Enzyme
5-Cl, 2-NH₂0.06–0.12MurB
5-OMe, 2-NHCH₃0.47–1.88CYP51
5,7-Br, 2-CF₃-C₆H₄NHInferenceMurB/CYP51

The dual bromine and trifluoromethyl substituents in this compound may synergistically enhance binding to bacterial and fungal targets, though experimental validation is required.

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